

Application Notes and Protocols: Cytotoxicity of β -d-N4-hydroxycytidine (NHC)

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Compound of Interest

Compound Name: NHC-triphosphate tetraammonium

Cat. No.: B15623240

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Introduction

β -d-N4-hydroxycytidine (NHC), also known as EIDD-1931, is the active metabolite of the orally bioavailable antiviral prodrug Molnupiravir (EIDD-2801 or MK-4482).[1][2] NHC has demonstrated broad-spectrum activity against a variety of RNA viruses, including SARS-CoV-2, by acting as a ribonucleoside analog that gets incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp).[3][4] This incorporation leads to an accumulation of mutations, a process termed "viral error catastrophe," which ultimately inhibits viral replication.[4][5] While effective as an antiviral, it is crucial to assess the cytotoxic potential of NHC in host cells to determine its therapeutic window and potential off-target effects.[6] Concerns have been raised about its potential for non-specific mutagenesis in host cells.[6][7]

These application notes provide a summary of the reported cytotoxicity of NHC in various cell lines and detailed protocols for common cytotoxicity assays.

Quantitative Cytotoxicity Data

The cytotoxic effects of β -d-N4-hydroxycytidine (NHC) and its prodrug Molnupiravir have been evaluated across numerous cell lines. The 50% cytotoxic concentration (CC50) is a key metric used to quantify this effect. The data below is compiled from various in vitro studies.

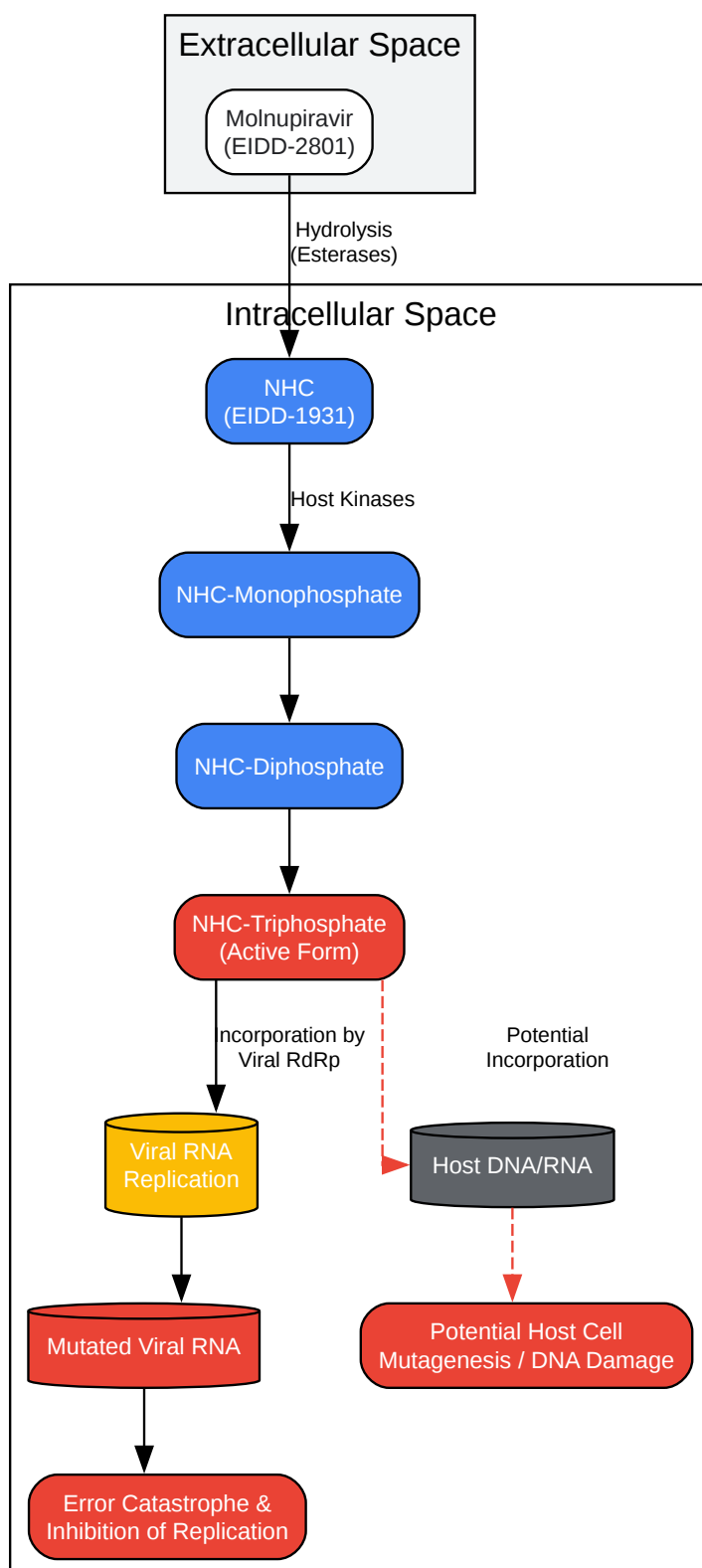
Table 1: Cytotoxicity (CC50) of β -d-N4-hydroxycytidine (NHC) in Various Cell Lines

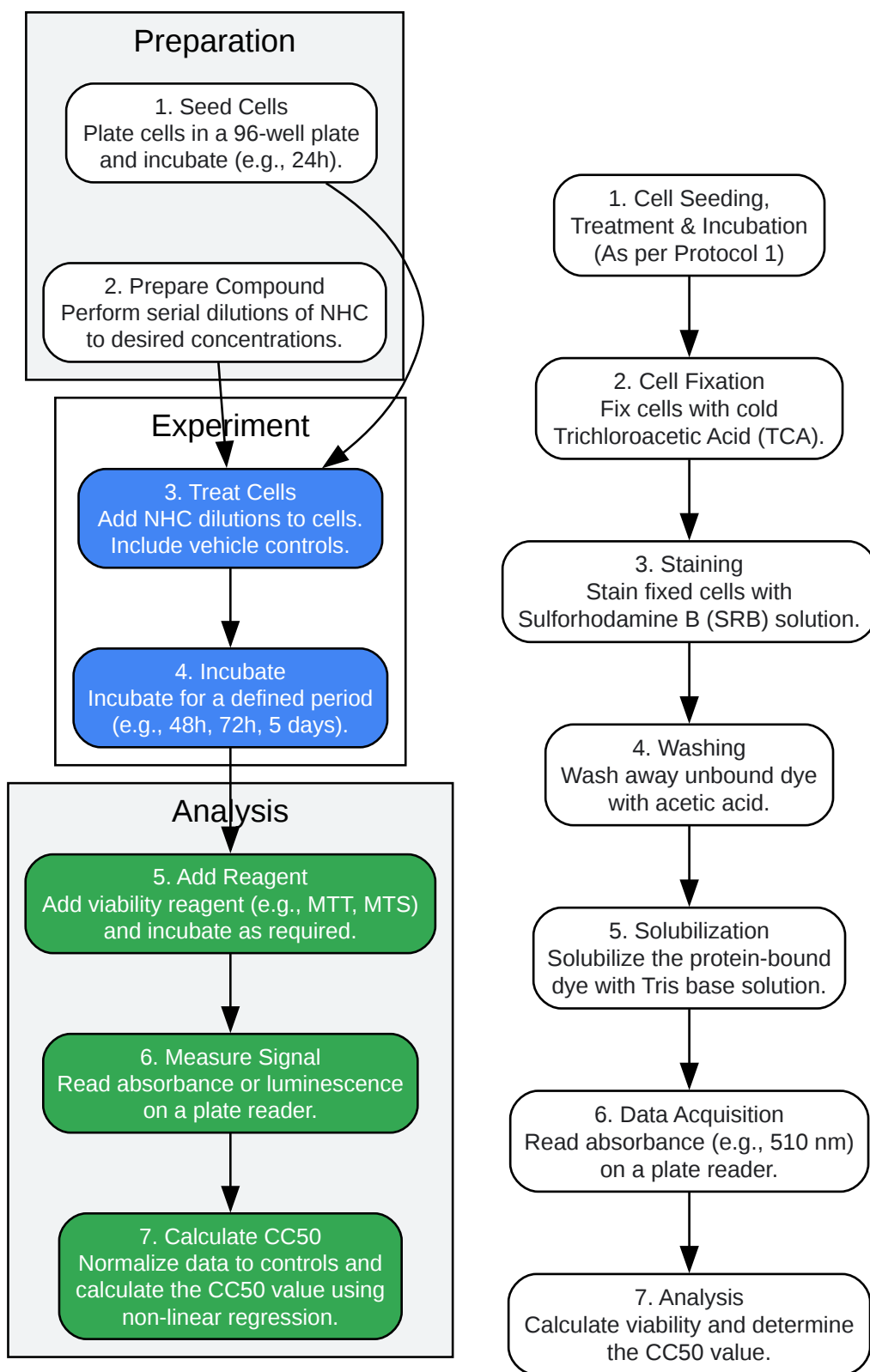
| Cell Line | Compound | CC50 (μM) | Assay Duration | Reference |
|-----------|--------------|--|----------------|-----------|
| DBT-9 | NHC | > 200 | Not Specified | [8] |
| Vero | NHC | > 10 | Not Specified | [8] |
| Vero | NHC | 14.07 ± 0.43 | Not Specified | [9] |
| RD | NHC | 80.47 ± 0.02 | Not Specified | [9] |
| Huh7 | NHC | 34.09 ± 0.06 | Not Specified | [9] |
| HaCaT | NHC | 4.40 ± 0.09 | 3 Days | [6] |
| HaCaT | NHC | 5.82 ± 0.91 | 5 Days | [6] |
| HaCaT | NHC | 5.41 ± 0.88 | 10 Days | [6] |
| A549 | NHC | 23.21 ± 3.42 | 3 Days | [6] |
| A549 | NHC | 16.35 ± 2.04 | 5 Days | [6] |
| A549 | NHC | 13.83 ± 2.05 | 10 Days | [6] |
| CEM | NHC | 7.5 | Not Specified | [10] |
| HepG2 | NHC | > 100 | Not Specified | [10] |
| HL-60 | NHC | Cytotoxicity observed at 20 μM and 50 μM | Not Specified | [11] |
| HP100 | NHC | Minimal cytotoxicity observed | Not Specified | [11] |
| huh-7 | NHC Prodrugs | > 100 | 72-96 hours | [3] |
| Vero E6 | NHC Prodrugs | > 100 | 72-96 hours | [3] |

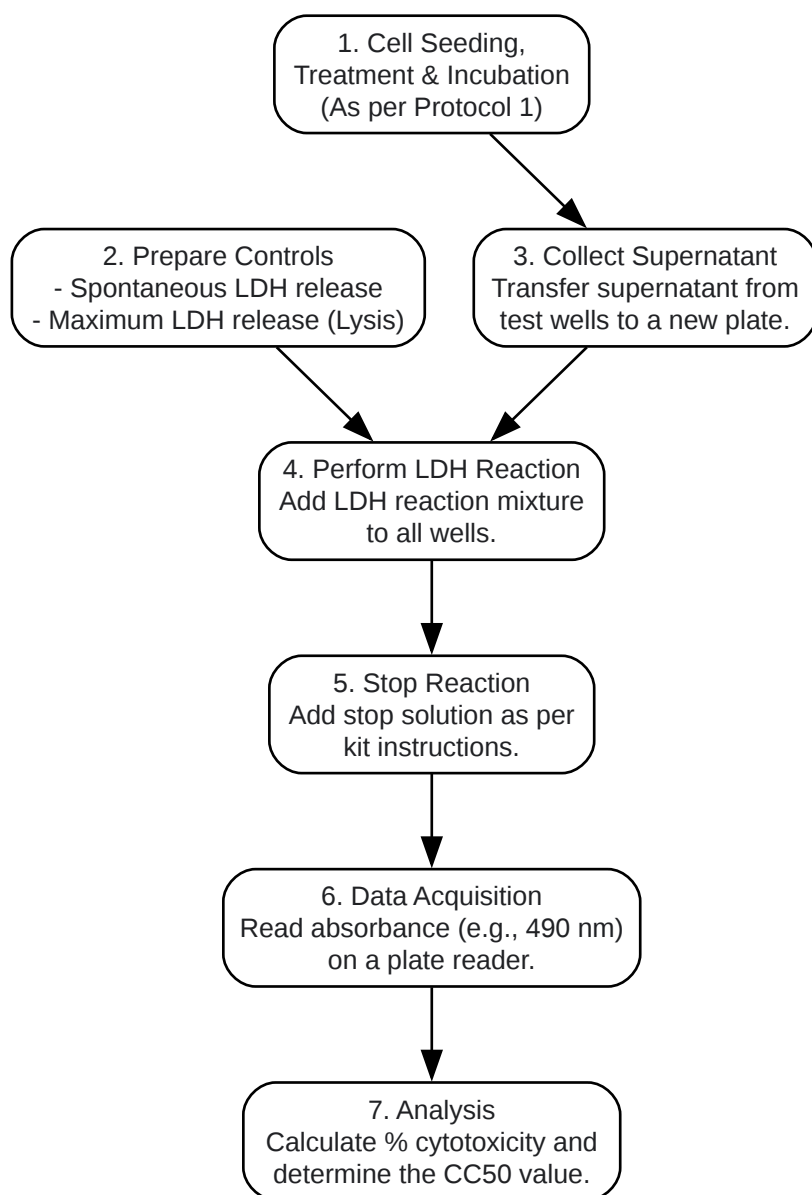
Note: The cytotoxicity of NHC can vary significantly depending on the cell line, assay method, and duration of exposure. For example, NHC showed more potent cytotoxicity in HaCaT cells compared to A549 cells.[6]

Mechanism of Action & Cytotoxicity Pathway

NHC exerts its antiviral effect through lethal mutagenesis.^[7] Once administered, the prodrug Molnupiravir is hydrolyzed to NHC.^[12] Inside the cell, host kinases phosphorylate NHC to its active 5'-triphosphate form (NHC-TP). The viral RdRp then incorporates NHC-TP into the nascent viral RNA strand.^[3] This incorporation is mutagenic and leads to the accumulation of errors in the viral genome, preventing the formation of functional virus particles.^{[3][4]} However, concerns exist that NHC could also be incorporated into host cell DNA or RNA, potentially leading to mutations and cytotoxicity.^{[7][13]} Some studies suggest that NHC can induce oxidative DNA damage, contributing to its cytotoxic effects.^{[11][13]}







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